2,5-Dioxopyrrolidin-1-YL tetradecanoate
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve various chemical reactions, including the aza-Payne rearrangement of 2,3-aziridin-1-ols leading to the formation of pyrrolidines. This process occurs under basic reaction conditions, favoring the formation of epoxy amines and subsequent reactions leading to pyrrolidine with a complete transfer of stereochemical fidelity (Schomaker et al., 2007). Additionally, nucleophilic substitution reactions and Suzuki reactions have been employed to synthesize synthetic intermediates containing nitrogen-containing heterocycles (Lan Jin et al., 2023).
Molecular Structure Analysis
Single crystal X-ray analysis and vibrational spectral studies provide insights into the molecular structure of pyrrolidine derivatives. The structure determination involves various techniques, including MS, 1H NMR, 13C NMR, infrared spectrum, and DFT calculations for crystallographic and conformational analyses (Lan Jin et al., 2023).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo various chemical reactions, including the preparation of disubstituted pyrrolidin-2-ones through nucleophilic substitution of specific pyrrolidin-2-ones with allylsilanes, organozinc reagents, and phosphorus compounds. These reactions yield compounds with good to excellent yields (Katritzky et al., 2000).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives can be studied through crystallographic and conformational analyses, as well as DFT studies to understand their molecular structures and behaviors. The crystal structures determined by single crystal X-ray diffraction, compared with DFT calculations, reveal the consistency of molecular structures optimized by DFT with the actual crystal structures (P. Huang et al., 2021).
Chemical Properties Analysis
Investigations into the chemical properties of pyrrolidine derivatives include the analysis of molecular electrostatic potential and frontier molecular orbitals by DFT. These studies help in understanding the physicochemical properties of the compounds, providing insights into their reactivity and stability (P. Huang et al., 2021).
Scientific Research Applications
Fluorescent Labeling of Biopolymers : A derivative, 2,5-dioxopyrrolidin-1-yl-4-(3-hydroxy-6-oxo-6H-xanthen-9-yl)-3-methylbenzoate, has been used to synthesize stable, covalently labeled biopolymers with excellent yields. This application is valuable for fluorescent labeling in biological studies (Crovetto et al., 2008).
Enhancing Monoclonal Antibody Production : A related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, has been found to improve monoclonal antibody production in Chinese hamster ovary cells, which could enhance therapeutic monoclonal antibody production (Aki et al., 2021).
Electronic and Electrochromic Device Applications : Poly(2,5-di(thiophen-2-yl)-1-p-tolyl-1H-pyrrole), a related material, has been used in electrochromic devices due to its electronic transition properties and switching ability (Yiĝitsoy et al., 2007).
Anticonvulsant Drug Development : Compounds derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides have shown potential as new treatments for epilepsy due to their promising anticonvulsant properties (Kamiński et al., 2015).
Cancer Research : Dispirooxindoles based on 2-selenoxo-imidazolidin-4-ones, a related compound, have shown considerable cytotoxicity and potential as new cancer drugs (Novotortsev et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) tetradecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)23-19-16(20)14-15-17(19)21/h2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEDHZOVUDEBGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401053 | |
Record name | 1-(Tetradecanoyloxy)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-YL tetradecanoate | |
CAS RN |
69888-86-4 | |
Record name | Tetradecanoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69888-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Tetradecanoyloxy)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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